5-chloro-2-fluoro-N-(2-hydroxy-5-methoxyphenyl)benzamide
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Overview
Description
5-chloro-2-fluoro-N-(2-hydroxy-5-methoxyphenyl)benzamide is an organic compound with the molecular formula C14H11ClFNO3 and a molecular weight of 295.693 g/mol . This compound is characterized by the presence of a benzamide core substituted with chloro, fluoro, hydroxy, and methoxy groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-fluoro-N-(2-hydroxy-5-methoxyphenyl)benzamide typically involves the condensation of 5-chloro-2-fluorobenzoic acid with 2-hydroxy-5-methoxyaniline under suitable reaction conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques like recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-fluoro-N-(2-hydroxy-5-methoxyphenyl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro and fluoro groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Amines, thiols, and other nucleophiles in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3)
Major Products Formed
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of amine derivatives
Substitution: Formation of substituted benzamide derivatives
Scientific Research Applications
5-chloro-2-fluoro-N-(2-hydroxy-5-methoxyphenyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-chloro-2-fluoro-N-(2-hydroxy-5-methoxyphenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-2-methoxy-N-(2-hydroxy-5-methoxyphenyl)benzamide
- 2-fluoro-5-methoxyphenylboronic acid
- 5-chloro-2-fluorophenylboronic acid
Uniqueness
5-chloro-2-fluoro-N-(2-hydroxy-5-methoxyphenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chloro and fluoro substituents enhances its potential for diverse chemical transformations and interactions with biological targets .
Properties
Molecular Formula |
C14H11ClFNO3 |
---|---|
Molecular Weight |
295.69 g/mol |
IUPAC Name |
5-chloro-2-fluoro-N-(2-hydroxy-5-methoxyphenyl)benzamide |
InChI |
InChI=1S/C14H11ClFNO3/c1-20-9-3-5-13(18)12(7-9)17-14(19)10-6-8(15)2-4-11(10)16/h2-7,18H,1H3,(H,17,19) |
InChI Key |
DLXRSNLEFATUMG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)O)NC(=O)C2=C(C=CC(=C2)Cl)F |
Origin of Product |
United States |
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